![molecular formula C17H22N4O4S B5612881 (4aR*,7aS*)-1-(2-methoxyethyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5612881.png)
(4aR*,7aS*)-1-(2-methoxyethyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(4aR*,7aS*)-1-(2-methoxyethyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" typically involves ring opening followed by ring closure reactions, utilizing various substrates and conditions to form the desired complex structures. For instance, Halim and Ibrahim (2022) described the synthesis involving ring opening and closure reactions leading to structurally complex compounds based on spectral data and chemical calculations (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectral data alongside theoretical calculations. The chemical structure can be established based on elemental analysis and spectral data, including infrared and NMR spectroscopy. For example, studies have utilized DFT level theory and other methods to validate the structures of synthesized compounds (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse, including intramolecular cyclization, nucleophilic attacks, and other complex transformations. For instance, Chimichi et al. (1996) investigated the reaction mechanisms of similar pyrazolo[1,5-a]pyrimidines, providing insights into their chemical behaviors and properties (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties such as solubility, melting points, and crystalline structure can be determined through experimental studies. Typically, these properties are influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding the compound's interactions and potential applications. The electronic absorption spectra, reactivity descriptors, and thermodynamic parameters are essential for understanding the chemical properties and stability of such compounds. Halim and Ibrahim (2022) provided detailed insights into the reactivity and stability of related compounds through computational studies (Halim & Ibrahim, 2022).
properties
IUPAC Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-25-9-8-19-6-7-20(16-12-26(23,24)11-15(16)19)17(22)13-10-18-21-5-3-2-4-14(13)21/h2-5,10,15-16H,6-9,11-12H2,1H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGYOIIQIPMIR-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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